molecular formula C13H17ClN4O3S B14106293 8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14106293
M. Wt: 344.82 g/mol
InChI Key: LRFMFKBDVSEKIY-YWEYNIOJSA-N
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Description

The compound 8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Properties

Molecular Formula

C13H17ClN4O3S

Molecular Weight

344.82 g/mol

IUPAC Name

8-[(Z)-3-chlorobut-2-enyl]sulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C13H17ClN4O3S/c1-8(14)4-7-22-13-15-10-9(18(13)5-6-21-3)11(19)16-12(20)17(10)2/h4H,5-7H2,1-3H3,(H,16,19,20)/b8-4-

InChI Key

LRFMFKBDVSEKIY-YWEYNIOJSA-N

Isomeric SMILES

C/C(=C/CSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C)/Cl

Canonical SMILES

CC(=CCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols and appropriate leaving groups.

    Alkylation and Chlorination: The 3-chlorobut-2-en-1-yl group can be introduced through alkylation reactions, followed by chlorination under controlled conditions.

    Methoxyethyl Substitution: The 2-methoxyethyl group can be added through etherification reactions using methoxyethanol and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorobut-2-en-1-yl group can be reduced to butyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Butyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting enzyme activity by binding to the active site.

    Modulating Receptor Activity: Altering receptor function by acting as an agonist or antagonist.

    Pathway Involvement: Participating in or disrupting specific biochemical pathways.

Comparison with Similar Compounds

8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: can be compared with other similar compounds, such as:

    8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Differing by the presence of a hydroxyethyl group instead of a methoxyethyl group.

    8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Differing by the presence of an ethoxyethyl group instead of a methoxyethyl group.

These comparisons highlight the unique structural features and potential functional differences of the compound .

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